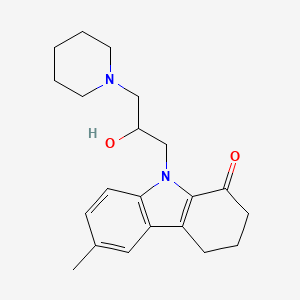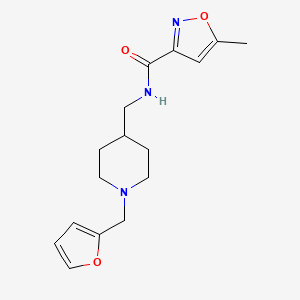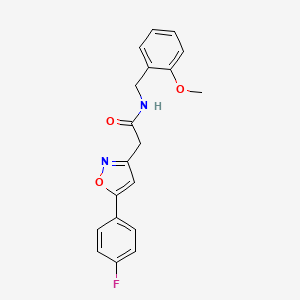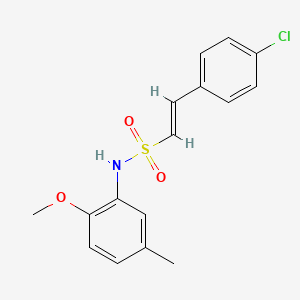
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound that belongs to the class of cyclobutane amino acids. While the specific compound is not directly discussed in the provided papers, related cyclobutane amino acids have been synthesized and studied for their unique properties and potential applications in medicinal chemistry and drug design due to their conformational rigidity and ability to mimic peptide bonds.
Synthesis Analysis
The synthesis of cyclobutane amino acids often involves [2 + 2]-photocycloaddition reactions, as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . These reactions are highly endo-selective and can be followed by regioselective ring opening and nitrogen protection. Another approach involves cycloaddition using dichloroketene, as seen in the synthesis of a boronated cyclobutanone amino acid, which is a potential agent for Boron Neutron Capture Therapy (BNCT) . These methods could potentially be adapted for the synthesis of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids can be determined using spectroscopic and X-ray crystallographic methods . These techniques allow for the identification of stereochemistry and conformational details, which are crucial for understanding the biological activity of these compounds. The presence of substituents, such as a trifluoromethyl group, would influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Cyclobutane amino acids can undergo various chemical reactions, including ring opening and functional group transformations. The presence of amino and carboxylic acid groups provides sites for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with different properties and biological activities. The fluorine atoms in the trifluoromethyl group could also engage in unique chemical interactions due to their electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids, such as pKa values, are influenced by their stereochemistry and substituents. For example, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have different pKa values for their amino groups, which are attributed to different interactions with the fluorine atoms . These properties are important for the solubility, stability, and bioavailability of the compounds. Conformational studies using molecular mechanics methods have shown that the low-energy models of these compounds can adopt conformations characteristic of various regular structures, which is relevant for the design of peptidomimetics .
科学的研究の応用
Diagnostic Applications in Prostate Cancer
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, specifically in the form of anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has been significantly utilized in the medical field for the diagnosis of recurrent prostate cancer. The compound is used in PET/CT imaging to detect prostate carcinoma relapse, showcasing its importance in non-invasive metabolic imaging techniques for cancer diagnosis. Studies demonstrate that anti-3-18F-FACBC PET/CT has a high pooled sensitivity and specificity, making it a reliable diagnostic tool in the field of oncology. (Ren et al., 2016) (Laudicella et al., 2019)
Biocatalyst Inhibition
In the field of microbiology and biotechnology, carboxylic acids like 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid are studied for their role in inhibiting microbial growth. This is crucial for understanding the production of biorenewable chemicals and for optimizing fermentation processes. The compound's inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae have been explored, providing insights into metabolic engineering strategies to enhance microbial robustness and industrial performance. (Jarboe et al., 2013)
Liquid-Liquid Extraction in Chemical Engineering
The compound has relevance in chemical engineering, particularly in the extraction of carboxylic acids from aqueous streams. It's part of the discussion on solvent developments for liquid-liquid extraction (LLX), a critical process in recovering carboxylic acids used as precursors for bio-based plastics. The review of solvent developments, including the use of novel solvents like ionic liquids and improvements in traditional solvent systems, sheds light on the importance of compounds like 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid in this field. (Sprakel & Schuur, 2019)
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . It has hazard statements H302, H315, and H319, which mean it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-3(10)2-5/h3H,1-2,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLGMKVLWBGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
CAS RN |
2287343-57-9 |
Source


|
| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)









![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)